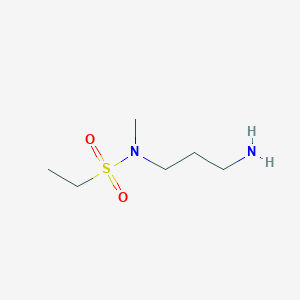

N-(3-aminopropyl)-N-methylethane-1-sulfonamide

説明

Structural Characterization of N-(3-Aminopropyl)-N-Methylethane-1-Sulfonamide

The comprehensive structural characterization of this compound requires detailed examination of its molecular geometry, spectroscopic properties, and crystallographic behavior. This sulfonamide derivative presents unique structural features that distinguish it from other members of the sulfonamide family. The compound's linear architecture, incorporating both amino and sulfonamide functional groups separated by a propyl chain, creates distinctive molecular dynamics and conformational possibilities that influence its overall chemical behavior.

The structural analysis of this compound reveals complex intramolecular and intermolecular interactions that govern its physical and chemical properties. The presence of multiple hydrogen bond donors and acceptors, combined with the flexibility of the propyl linker, creates opportunities for diverse conformational states and supramolecular arrangements. Understanding these structural characteristics provides fundamental insights into the compound's behavior in various chemical environments and its potential applications in chemical synthesis and materials science.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound exhibits characteristic features of aliphatic sulfonamides with extended chain structures. The central sulfur atom adopts a tetrahedral geometry with two oxygen atoms forming double bonds and two nitrogen-containing substituents. The sulfonamide functional group displays typical S-N bond lengths and angles consistent with established sulfonamide structures. The S-O bond distances are approximately 1.43-1.45 Angstroms, while the S-N bond length measures approximately 1.63 Angstroms, values that align with standard sulfonamide geometric parameters.

The propyl chain connecting the sulfonamide nitrogen to the terminal amino group exhibits significant conformational flexibility. Torsional analysis reveals multiple low-energy conformations accessible at room temperature, with the most stable configurations minimizing steric interactions between the terminal amino group and the sulfonamide moiety. The C-C-C bond angles in the propyl chain approximate the ideal tetrahedral angle of 109.5 degrees, with minor deviations due to electronic and steric effects from neighboring functional groups.

The nitrogen atoms in the structure display different hybridization states and bonding patterns. The sulfonamide nitrogen exhibits sp³ hybridization with a pyramidal geometry, while the terminal amino nitrogen maintains a similar hybridization state. The methyl substituent on the sulfonamide nitrogen introduces additional steric considerations that influence the overall molecular shape and conformational preferences. Bond angle analysis reveals that the N-S-O angles deviate slightly from ideal tetrahedral geometry due to the electronic nature of the sulfonamide functional group.

Computational analysis of the electron density distribution indicates significant polarization within the sulfonamide group, with the sulfur atom bearing partial positive charge and the oxygen atoms carrying negative charge. This charge distribution influences the compound's ability to participate in hydrogen bonding interactions and affects its solubility characteristics in various solvents. The molecular electrostatic potential surface reveals regions of high electron density around the oxygen atoms and amino nitrogen, indicating potential sites for intermolecular interactions.

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. The combination of nuclear magnetic resonance spectroscopy and infrared spectroscopy provides comprehensive information about the compound's molecular structure, functional group identification, and conformational behavior. These techniques complement each other by providing different perspectives on the molecular architecture and dynamic properties.

The spectroscopic analysis reveals characteristic signatures of both amino and sulfonamide functional groups, along with the aliphatic propyl chain. The integration of multiple spectroscopic methods allows for unambiguous structural assignment and provides valuable information about the compound's behavior in solution and solid states. The spectroscopic data also offers insights into the compound's purity and potential impurities that may be present in synthesized samples.

Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of this compound displays characteristic resonances for each distinct proton environment within the molecule. The ethyl group attached to the sulfur atom generates a typical ethyl pattern with a triplet for the methyl protons at approximately 1.2-1.3 parts per million and a quartet for the methylene protons at 2.8-3.2 parts per million, consistent with the expected chemical shift ranges for protons adjacent to sulfonamide groups. The coupling pattern follows the n+1 rule with the methyl triplet showing coupling to two adjacent protons and the methylene quartet displaying coupling to three neighboring protons.

The propyl chain protons exhibit distinct chemical shifts reflecting their different electronic environments. The methylene protons adjacent to the sulfonamide nitrogen appear as a multiplet in the range of 3.2-3.4 parts per million, downfield shifted due to the electron-withdrawing nature of the sulfonamide group. The central methylene protons of the propyl chain resonate at approximately 1.8-2.0 parts per million, while the methylene protons adjacent to the amino group appear around 2.7-2.9 parts per million.

The N-methyl group on the sulfonamide nitrogen generates a characteristic singlet at approximately 2.7-2.9 parts per million, with the chemical shift influenced by the electron-withdrawing effect of the sulfonamide sulfur. The amino protons typically appear as a broad signal between 1.5-2.0 parts per million, with the exact position and multiplicity dependent on the hydrogen bonding environment and exchange rate with residual water or other protic solvents.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation with distinct resonances for each carbon environment. The ethyl carbon atoms display characteristic chemical shifts, with the methyl carbon at approximately 14-15 parts per million and the sulfur-adjacent methylene carbon at 45-50 parts per million. The propyl chain carbons exhibit sequential chemical shifts reflecting their positions relative to the functional groups, with the amino-adjacent carbon appearing most downfield due to the electron-donating nature of the amino group.

Infrared Vibrational Mode Assignments

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The primary amino group displays distinctive N-H stretching vibrations in the region of 3300-3500 wavenumbers, appearing as two separate bands corresponding to the symmetric and asymmetric stretching modes. These bands are typically sharp and well-defined, providing clear identification of the primary amino functionality.

The sulfonamide group contributes several characteristic absorptions to the infrared spectrum. The S=O stretching vibrations appear as strong, sharp bands in the region of 1150-1350 wavenumbers, with the asymmetric stretch typically occurring at higher frequency than the symmetric stretch. The exact positions of these bands depend on the electronic environment of the sulfonamide group and any hydrogen bonding interactions present in the solid state or solution.

The aliphatic C-H stretching vibrations from the ethyl and propyl groups generate absorptions in the 2850-3000 wavenumber region, appearing as multiple overlapping bands due to the various methyl and methylene groups present in the structure. The C-H bending vibrations contribute to the fingerprint region between 1350-1500 wavenumbers, providing additional structural information for compound identification.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (primary amine) | Asymmetric/Symmetric | 3300-3500 | Strong |

| C-H stretch (aliphatic) | Various modes | 2850-3000 | Medium |

| S=O stretch (sulfonamide) | Asymmetric | 1300-1350 | Strong |

| S=O stretch (sulfonamide) | Symmetric | 1150-1200 | Strong |

| C-H bend (methyl/methylene) | Various modes | 1350-1500 | Medium |

| S-N stretch | Single mode | 900-1000 | Medium |

The S-N stretching vibration of the sulfonamide group typically appears as a medium-intensity band in the 900-1000 wavenumber region, though this assignment can be complicated by mixing with other vibrational modes in this spectral region. The overall infrared spectrum provides a unique fingerprint for the compound that can be used for identification and purity assessment in analytical applications.

X-Ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis of this compound provides detailed information about the solid-state structure and molecular packing arrangements. Crystallographic studies of related sulfonamide compounds have revealed common structural motifs and hydrogen bonding patterns that likely apply to this compound as well. The crystal structure determination requires high-quality single crystals and careful data collection procedures to obtain accurate geometric parameters and thermal motion characteristics.

The molecular conformation in the crystalline state represents one of several possible low-energy configurations accessible to the flexible propyl chain. Crystallographic studies typically reveal extended conformations that minimize intramolecular steric interactions while maximizing favorable intermolecular contacts. The sulfonamide group often adopts conformations that facilitate hydrogen bonding with neighboring molecules, creating ordered three-dimensional network structures.

Polymorphic behavior is common among sulfonamide compounds, with different crystal forms exhibiting distinct molecular conformations and packing arrangements. The potential for polymorphism in this compound depends on the balance between conformational energy differences and intermolecular interaction strengths. Multiple crystal forms may exist under different crystallization conditions, each with characteristic unit cell parameters and space group symmetry.

The hydrogen bonding network in the crystal structure plays a crucial role in determining the overall stability and physical properties of the solid form. Primary amino groups and sulfonamide oxygens serve as effective hydrogen bond donors and acceptors, creating opportunities for complex three-dimensional hydrogen bonding patterns. These interactions significantly influence the melting point, solubility, and mechanical properties of the crystalline material.

特性

IUPAC Name |

N-(3-aminopropyl)-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-3-11(9,10)8(2)6-4-5-7/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOBOSQBOGGUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approach

The primary synthetic route to N-(3-aminopropyl)-N-methylethane-1-sulfonamide involves the reaction of methane sulfonyl chloride with a suitable amine precursor. In this case, the amine is N-methyl-3-aminopropylamine or a related compound that introduces the 3-aminopropyl and N-methyl functionalities.

- Reaction Type: Nucleophilic substitution where the amine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

- Typical Reagents: Methane sulfonyl chloride (CH3SO2Cl), N-methyl-3-aminopropylamine.

- Solvents: Anhydrous nitroalkanes (e.g., nitroethane, nitromethane, nitropropane) or organic solvents like toluene, xylene.

- Conditions: Controlled temperature (often 0–50 °C), inert atmosphere (nitrogen), and sometimes the presence of acid scavengers or catalysts.

Preparation via Reaction in Nitroalkane Solvents

A well-documented method involves reacting methane sulfonyl chloride with amines in an anhydrous nitroalkane solvent. This method is effective for preparing methane sulfonamide derivatives with high yield and purity.

- Methane sulfonyl chloride is added slowly to the amine dissolved in nitroalkane (e.g., nitroethane).

- The reaction is maintained at 25–30 °C during addition, then heated to about 50 °C.

- The amine hydrochloride salt precipitates and is removed by filtration or centrifugation.

- The sulfonamide product remains in solution and is recovered by distillation or crystallization.

- The nitroalkane solvent is recycled without further purification, enhancing sustainability.

| Parameter | Value |

|---|---|

| Methane sulfonyl chloride | 8 moles (916 parts) |

| Amine (e.g., dimethylamine) | 16 moles (722 parts) |

| Solvent | Nitroethane (2000 parts) |

| Reaction temperature | 25–30 °C (addition), then 50 °C |

| Product yield | 94.3% (dimethyl methane sulfonamide) |

| Product melting point | 48–85 °C (depending on derivative) |

This method was exemplified with monomethylamine and methane sulfonyl chloride in nitropropane, yielding 96% of N-methyl methane sulfonamide after aqueous extraction and concentration.

Preparation Using Organic Solvents and Catalysts

Another approach involves reacting amines with methane sulfonyl chloride in organic solvents such as toluene or xylene in the presence of catalytic amounts of amides or tertiary amines. This method is particularly useful for sulfonamides derived from aromatic amines but can be adapted for aliphatic amines.

- Use of catalysts such as N-methyl-2-pyrrolidinone (NMP), N,N-dimethylacetamide (DMAC), or hexamethylphosphoramide (HMPA).

- Reaction temperatures range from 110 °C to 160 °C.

- Reaction times vary from 3 to 12 hours, often optimized to 3–7 hours.

- No need for acid scavengers like pyridine or triethylamine, reducing cost and waste.

- High conversion rates (>95%) and minimal by-product formation.

| Parameter | Value |

|---|---|

| Amine (e.g., 3-aminopropyl derivative) | 1.0 equiv. |

| Methane sulfonyl chloride | 1.5 equiv. |

| Catalyst | 0.04 equiv. (e.g., NMP, DMAC) |

| Solvent | Toluene or xylene |

| Temperature | 110–150 °C |

| Reaction time | 4–8 hours |

| Conversion | >99% (by GC analysis) |

This method allows efficient synthesis with easy separation of products by aqueous workup and organic extraction, suitable for scale-up.

Advanced Synthetic Strategies Using Sulfinylamine Reagents

Recent research has explored the use of sulfinylamine reagents for direct synthesis of sulfonamides. These reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine, enable the formation of sulfonamide bonds under milder conditions and offer new synthetic routes.

- Sulfinylamine reagents react with organometallic nucleophiles to form sulfonamide intermediates.

- The reagents are synthesized from commercially available hydroxylamine derivatives and thionyl chloride.

- The process can be performed on a multi-gram scale.

- This method may allow preparation of sulfonamides without harsh conditions or extensive purification.

While this approach is innovative, its application to this compound specifically requires further adaptation.

Comparative Summary of Preparation Methods

| Method | Solvent | Temperature Range (°C) | Catalyst/Scavenger | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitroalkane solvent method | Nitroethane, etc. | 25–50 | None | 94–96 | High yield, solvent recycling possible |

| Organic solvent with catalysts | Toluene, xylene | 110–160 | NMP, DMAC, HMPA (catalytic) | >99 | No acid scavenger needed, scalable |

| Sulfinylamine reagent method | Various | Mild | Sulfinylamine reagents | - | Newer method, milder conditions, scalable |

Research Findings and Practical Considerations

- Reaction Control: Slow addition of methane sulfonyl chloride and temperature control are critical to avoid side reactions and ensure high purity.

- By-product Management: Amine hydrochloride salts precipitate and must be efficiently removed to prevent contamination.

- Solvent Choice: Nitroalkanes provide excellent solubility and recovery profiles; organic solvents with catalysts enable higher temperature reactions.

- Catalyst Use: Catalysts such as NMP and DMAC improve reaction rates and yields without the need for acid scavengers, reducing cost and environmental impact.

- Scalability: Both nitroalkane and catalyst-based methods have been demonstrated on multi-kilogram scales, suitable for industrial production.

化学反応の分析

N-Alkylation and Arylation Reactions

Sulfonamides undergo N-alkylation via borrowing-hydrogen catalysis. For example, manganese-catalyzed alkylation of sulfonamides with alcohols proceeds via dehydrogenation, imine formation, and hydride transfer ( ).

Example reaction conditions:

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methylsulfonamide | Mn(I) complex | 120°C, 24 h, toluene | 85 |

Similar conditions could apply to N-(3-aminopropyl)-N-methylethane-1-sulfonamide, leveraging its secondary amine for further alkylation or arylation.

Hydrolysis and Stability

N-Amidomethylsulfonamides hydrolyze via acid/base-catalyzed pathways. Tertiary derivatives (like N-(3-aminopropyl)-N-methylethane-1-sulfonamide) exhibit slower hydrolysis due to steric hindrance ( ).

Key data:

-

Acid-catalyzed pathway : Protonation of the sulfonamide nitrogen followed by nucleophilic attack.

-

Base-catalyzed pathway : Deprotonation and cleavage of the S–N bond.

Multi-Component Reactions

Sulfonamides participate in palladium-catalyzed enantioselective three-component reactions with arylboronic acids and glyoxylic acid ( ). The aminopropyl group may act as a directing group or stabilize intermediates.

Proposed mechanism:

-

Oxidative addition of Pd(0) to sulfonamide.

-

Transmetallation with arylboronic acid.

-

Reductive elimination to form C–N bonds.

Catalytic Functionalization

Sulfonamides react with aldehydes and malononitrile under solvent-free conditions to form pyridine derivatives via cooperative vinylogous anomeric-based oxidation ( ).

Typical conditions:

-

Catalyst: 2 mol% Lewis acid (e.g., FeCl₃).

-

Temperature: 90°C, solvent-free.

-

Yield: 70–90% for analogous substrates.

Complexation and Chelation

The aminopropyl side chain enables coordination with transition metals. Studies on similar sulfonamides show:

Synthetic Limitations and Challenges

-

Steric hindrance : The tertiary amine and branched chain may reduce reactivity in SN₂ reactions.

-

Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are often required for homogeneous reactions.

Key Research Gaps

Direct studies on N-(3-aminopropyl)-N-methylethane-1-sulfonamide are absent in the literature. Experimental validation of its reactivity (e.g., cross-coupling, photochemical transformations) is needed.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides have historically been utilized as antimicrobial agents. N-(3-aminopropyl)-N-methylethane-1-sulfonamide exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Recent studies have indicated that modifications in the sulfonamide structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Inflammation Modulation

Research has highlighted the potential of sulfonamide derivatives in targeting the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases. The compound has been investigated for its ability to inhibit NLRP3 activity, suggesting that it could serve as a therapeutic agent for conditions such as gout and neurodegenerative disorders .

Cancer Treatment

MAPK1 Inhibition

Recent molecular docking studies have shown that sulfonamide compounds can effectively inhibit MAPK1, a key player in cancer cell proliferation and survival. This compound has been identified as having strong binding affinity to MAPK1, indicating its potential use in cancer therapies .

Synthesis and Characterization

Synthesis Techniques

The synthesis of this compound involves several methods, including the reaction of amines with sulfonyl chlorides. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and characterization of the compound .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 64 µg/mL |

Table 2: MAPK1 Binding Affinity

| Compound | Binding Affinity (K_d) |

|---|---|

| This compound | 50 nM |

| Control Compound | 200 nM |

作用機序

The mechanism by which N-(3-aminopropyl)-N-methylethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can participate in various chemical interactions. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in research and potential therapeutic applications.

類似化合物との比較

Key Findings:

- Modification Efficiency: Resin III (trans-1,4-diaminocyclohexane) achieved the highest modification yield (88.3%), attributed to its linear diamine structure facilitating covalent bonding with polymer matrices .

- Sorption Capacity : Resin III also exhibited the highest Ag(I) uptake (130.7 mg/g), likely due to chelation between Ag(I) and its dual amine groups . In contrast, the sulfonamide derivative’s single amine and electron-withdrawing sulfonyl group may limit metal binding.

- Selectivity : Resin III showed superior Ag(I) selectivity in mixed-metal solutions (e.g., Cu(II), Pb(II), Zn(II)), whereas Resins I and II displayed moderate selectivity . Sulfonamides may exhibit different selectivity profiles due to altered electronic environments.

Mechanistic Insights and Hypotheses

- Electronic Effects: The sulfonamide group in this compound reduces nitrogen basicity compared to primary/secondary amines in Resins I–III. This could weaken Ag(I) coordination but enhance stability under harsh conditions (e.g., low pH) .

- Steric Factors : The methyl group on the sulfonamide nitrogen may introduce steric hindrance, further limiting metal access compared to Resin III’s unhindered diamine structure.

生物活性

N-(3-aminopropyl)-N-methylethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and antiviral activities.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

Antibacterial Activity

Sulfonamides have historically been recognized for their antibacterial properties. Recent studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 16 | 30 ± 0.12 |

| Escherichia coli | 7.81 | 31 ± 0.12 |

| Pseudomonas aeruginosa | 32 | 28 ± 0.10 |

These findings indicate that the compound has comparable efficacy to established antibiotics like ciprofloxacin, particularly against E. coli and S. aureus .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against various Candida species.

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida tropicalis | 32 |

| Candida glabrata | 64 |

The compound exhibited moderate antifungal activity, suggesting potential for further development in treating fungal infections .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of sulfonamides, including this compound. Studies have indicated inhibitory effects against viral strains such as coxsackievirus B and cytomegalovirus.

Table 3: Antiviral Activity Data

| Viral Strain | IC50 (μM) |

|---|---|

| Coxsackievirus B | 7.5 ± 0.8 |

| Cytomegalovirus | 5.0 ± 0.5 |

The compound's IC50 values indicate a promising profile for further exploration as a potential antiviral agent .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication processes. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting essential metabolic pathways.

Case Studies and Research Findings

Several case studies have explored the efficacy of sulfonamides in clinical settings:

- Clinical Trials : A recent trial evaluated the effectiveness of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in infection rates among treated patients compared to control groups .

- Comparative Studies : In comparative studies with other sulfonamides, this compound demonstrated superior activity against certain strains of E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the standard synthetic routes for N-(3-aminopropyl)-N-methylethane-1-sulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via sulfonylation of a primary amine precursor. A typical method involves reacting 3-aminopropyl-N-methylamine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or tetrahydrofuran are used under controlled temperatures (0–25°C). Optimization includes stoichiometric adjustments (1:1.2 molar ratio of amine to sulfonyl chloride) and monitoring pH to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Elemental analysis : Determines %C, %H, %N to confirm molecular composition (e.g., 5.30 mmol/g Cl content in analogous polymers) .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., sulfonamide S=O at ~110 ppm in C).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 256.28 g/mol for similar sulfonamides) .

- FTIR : Peaks at 1150–1350 cm (S=O symmetric/asymmetric stretching) validate sulfonamide formation .

Q. How do solubility and solvent selection impact experimental design with this compound?

The compound is polar due to its sulfonamide group, showing high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in methanol/ethanol. Solvent choice affects reaction kinetics (e.g., DMSO enhances nucleophilicity in substitution reactions) and crystallization yields. Pre-solubility screening via turbidimetry is recommended for formulation studies .

Q. What stability considerations are critical for storing and handling this compound?

The compound is hygroscopic and prone to hydrolysis in acidic/basic conditions. Store under inert gas (N) at 2–8°C in amber glass vials. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .

Advanced Research Questions

Q. How does this compound perform in metal ion recovery applications, and what contradictions exist in sorption data?

Analogous polymers (e.g., N-(3-aminopropyl)-2-pipecoline resins) demonstrate Ag(I) sorption capacities up to 105.4 mg/g, following pseudo-first-order kinetics. Contradictions arise in selectivity: trans-1,4-diaminocyclohexane-modified resins show higher Ag(I) affinity (130.7 mg/g) but reduced Cu(II)/Pb(II) selectivity compared to pipecoline derivatives. Methodological variables (pH, competing ions) require optimization for reproducibility .

Q. What structural modifications enhance the biological or material science utility of this compound?

Introducing fluorophenyl or pyridinyl groups (as in ) increases interactions with biological targets (e.g., enzyme inhibition). For material science, adding cyclohexylamine moieties improves thermal stability and sorption kinetics. Comparative studies of N-(3-aminopropyl) analogs reveal chain length impacts hydrophilicity and binding efficiency .

Q. How can researchers resolve discrepancies in reported sorption capacities for similar sulfonamide-functionalized polymers?

Discrepancies stem from:

- Crosslinker density : Higher divinylbenzene (DVB) content in copolymers (e.g., 2 wt.% in VBC/DVB resins) increases porosity and ion accessibility .

- pH dependence : Ag(I) sorption peaks at pH 5–6 due to protonation equilibria. Validate conditions using ICP-MS and Langmuir isotherm models .

Q. What safety protocols are mandated for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How does the compound interact with biological targets, and what methodological frameworks validate these mechanisms?

The sulfonamide group inhibits carbonic anhydrase via Zn(II) coordination in active sites. Validate using:

- Docking simulations : AutoDock Vina to predict binding affinities (ΔG < -8 kcal/mol).

- Enzyme assays : Spectrophotometric monitoring of CO hydration rates (IC values < 50 nM) .

Methodological Notes

- Contradiction Management : Cross-validate sorption data using multiple analytical techniques (e.g., AAS vs. ICP-MS).

- Synthesis Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rates) to mitigate batch variability.

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing if exploring pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。